

Core Physicochemical and Spectroscopic Profile

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Compound of Interest

Compound Name: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: B081390

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2-Bromo-1-octene (CAS No: 13249-60-0) is a halogenated alkene featuring a bromine atom attached to a terminal double bond.[1] This structure imparts a unique reactivity profile, making it a key building block for introducing an eight-carbon chain in a variety of molecular architectures. As a colorless liquid, it is generally soluble in common organic solvents like alcohols and ethers.[2]

Physical and Chemical Properties

Quantitative physical data for **2-bromo-1-octene** can vary between suppliers and measurement conditions. The table below consolidates available data, including some estimated values which are common for specialized reagents.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ Br	[1]
Molecular Weight	191.11 g/mol	[1]
CAS Number	13249-60-0	[1][3]
Boiling Point	~183.9 °C at 760 mmHg	[4]
Density	~1.133 g/cm ³	[4]
Refractive Index	~1.462	[4]
Flash Point	~75.5 °C	[4]

Spectroscopic Characterization

The identity and purity of **2-bromo-1-octene** are typically confirmed using a combination of spectroscopic methods.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is characterized by two distinct signals in the vinyl region for the geminal protons (=CH₂). The adjacent methylene group (-CH₂-) appears as a triplet, while the rest of the alkyl chain protons resonate as multiplets. A triplet corresponding to the terminal methyl group (-CH₃) is observed upfield.
 - ¹³C NMR: Key signals include those for the two sp²-hybridized carbons of the alkene, with the bromine-bearing carbon being significantly shifted. The six sp³-hybridized carbons of the hexyl chain will also be present.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands including a C=C stretch around 1630 cm⁻¹, vinylic C-H stretching vibrations above 3000 cm⁻¹, and a C-Br stretching frequency, which is typically found in the fingerprint region (500-600 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum provides unambiguous evidence of bromine's presence. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and

^{81}Br , the molecular ion will appear as a pair of peaks (M^+ and M^{+2}) of almost identical intensity.[5]

Synthesis of 2-Bromo-1-octene

While several methods exist for the preparation of vinyl bromides, a reliable and regioselective approach for **2-bromo-1-octene** is the hydrobromination of a terminal alkyne, 1-octyne. This reaction proceeds via a classic electrophilic addition mechanism.

Causality in Synthesis: Why Hydrobromination of an Alkyne?

The addition of HBr to an unsymmetrical alkyne like 1-octyne follows Markovnikov's rule.[6] The reaction proceeds through a vinyl carbocation intermediate. The stability of this cation dictates the regioselectivity of the addition. The secondary vinyl carbocation (at the C2 position) is more stable than the primary vinyl carbocation (at the C1 position), ensuring that the bromide nucleophile attacks the C2 carbon, leading to the desired **2-bromo-1-octene** product.

Experimental Protocol: Synthesis via Hydrobromination of 1-Octyne

Objective: To synthesize **2-bromo-1-octene** from 1-octyne with high regioselectivity.

Materials:

- 1-Octyne (1.0 eq)
- Hydrogen bromide (HBr, solution in acetic acid or as a gas, 1.1 eq)
- Anhydrous dichloromethane (CH_2Cl_2) as solvent
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- Dissolve 1-octyne (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice bath.
- Slowly add the HBr solution (1.1 eq) dropwise to the stirred solution of 1-octyne over 30 minutes. The reaction is exothermic and maintaining a low temperature minimizes side reactions.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, carefully quench the mixture by pouring it into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize any excess acid.
- Extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
- Purify the crude **2-bromo-1-octene** by vacuum distillation to obtain the final product.

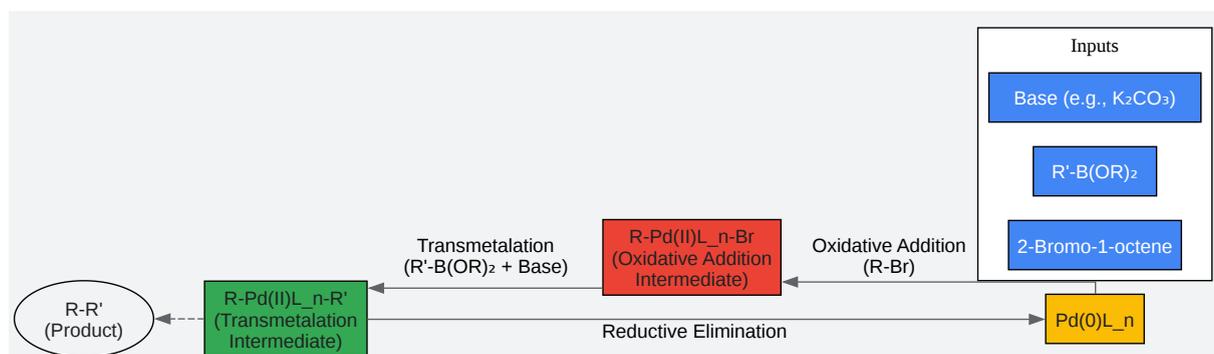
Chemical Reactivity and Key Synthetic Transformations

The dual functionality of the alkene and the vinyl bromide makes **2-bromo-1-octene** a powerful intermediate. It readily participates in reactions characteristic of both functional groups, most notably in carbon-carbon bond-forming cross-coupling reactions and in the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for constructing complex molecular frameworks.

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond by coupling an organoboron compound with an organic halide.[7] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.



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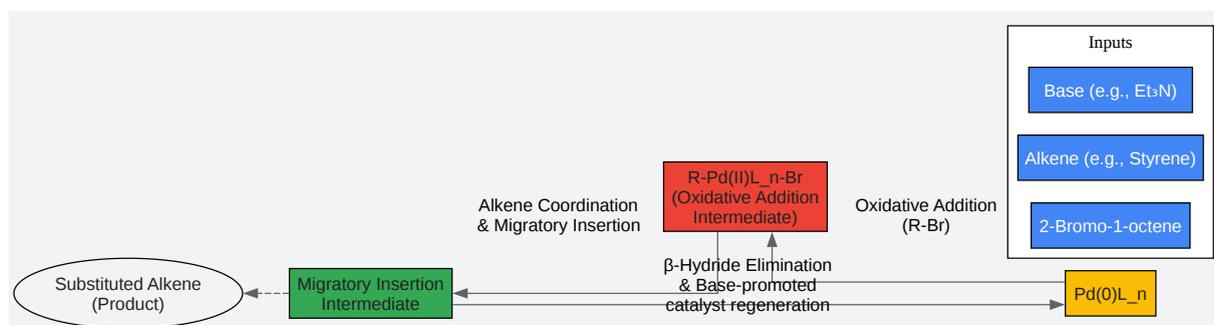
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of **2-Bromo-1-octene** with Phenylboronic Acid

- **System Setup:** To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a suitable base (e.g., K₂CO₃, 2.0 eq), and phenylboronic acid (1.2 eq).
- **Solvent and Reagent Addition:** Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio). The presence of water can be crucial for the transmetalation step in the catalytic cycle.[8]
- **Substrate Addition:** Add **2-bromo-1-octene** (1.0 eq) to the mixture via syringe.
- **Reaction Execution:** Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

- **Work-up and Purification:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by column chromatography on silica gel to yield 2-phenyl-1-octene.

The Heck reaction couples the vinyl bromide with an alkene, typically in the presence of a palladium catalyst and a base, to form a new, more substituted alkene.[9] This reaction is a powerful tool for the vinylation of various substrates.



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Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Protocol: Heck Reaction of **2-Bromo-1-octene** with Styrene

- **System Setup:** In a sealable reaction tube, combine the palladium source (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%), a phosphine ligand (e.g., $\text{P}(\text{o-tolyl})_3$, 4-10 mol%), and a base (e.g., triethylamine, Et_3N , 1.5 eq).
- **Reagent Addition:** Add a polar aprotic solvent such as DMF or acetonitrile, followed by styrene (1.2 eq) and **2-bromo-1-octene** (1.0 eq).

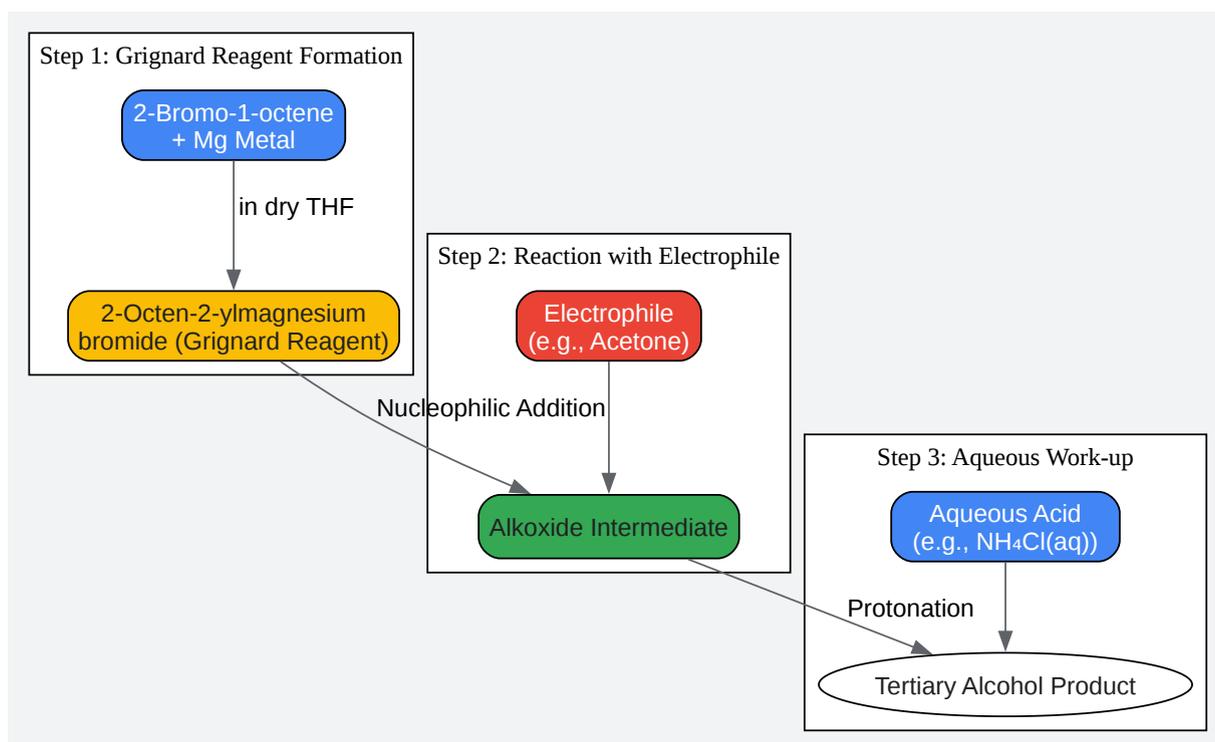
- **Reaction Execution:** Seal the tube and heat the mixture to 80-120 °C. The choice of temperature is critical and depends on the reactivity of the specific substrates. Monitor the reaction's progress.
- **Work-up and Purification:** After cooling, dilute the mixture with water and extract with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄. After solvent removal, purify the product by column chromatography to yield the corresponding substituted diene.

Grignard Reagent Formation and Reaction

Vinyl bromides can be converted into highly nucleophilic Grignard reagents by reacting with magnesium metal.^[10] These reagents are powerful tools for forming C-C bonds with a wide variety of electrophiles, such as aldehydes, ketones, and epoxides.^[11]

Causality in Grignard Formation: The Importance of Anhydrous Conditions

Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of protic solvents (like water or alcohols). Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents (typically THF or diethyl ether) must be anhydrous to ensure successful formation of the organometallic species.^[10]



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Caption: Workflow for Grignard reagent formation and subsequent reaction.

Protocol: Grignard Reaction with Acetone

- **Reagent Formation:** Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small amount of anhydrous THF. Add a solution of **2-bromo-1-octene** in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The formation is often indicated by gentle refluxing.
- **Reaction with Electrophile:** Once the Grignard reagent has formed (solution turns cloudy and grey), cool the flask to 0 °C. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous THF dropwise.
- **Quenching and Work-up:** After the addition is complete and the reaction has been stirred for an appropriate time, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction and Purification:** Extract the mixture with diethyl ether. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it. Purify the resulting tertiary alcohol via column chromatography.

Handling, Storage, and Safety

As an organic halide, **2-bromo-1-octene** requires careful handling. It is considered an irritant. [2] The Safety Data Sheet (SDS) for the isomeric 8-bromo-1-octene classifies it as a combustible liquid that causes skin and serious eye irritation.[12][13]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.
- **In Case of Exposure:** In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek

immediate medical attention.

Conclusion

2-Bromo-1-octene stands out as a highly valuable and versatile building block for synthetic chemists. Its ability to undergo a range of powerful C-C bond-forming reactions, including Suzuki-Miyaura and Heck couplings, as well as its utility in forming nucleophilic Grignard reagents, makes it an indispensable tool for the synthesis of complex organic molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.

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